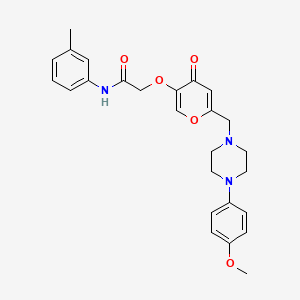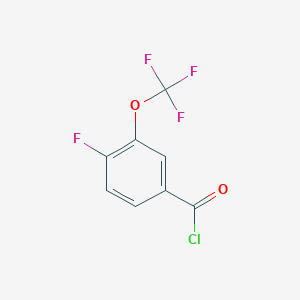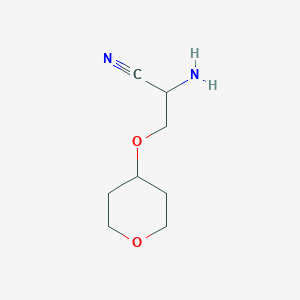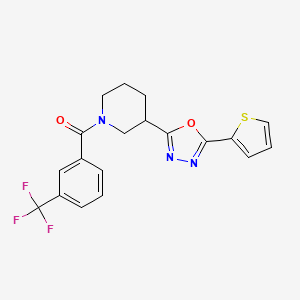
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. This molecule has been studied for its potential use in treating various types of cancers and autoimmune diseases.
Applications De Recherche Scientifique
Supramolecular Packing Motifs
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide demonstrates interesting supramolecular packing motifs. Lightfoot et al. (1999) described aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Enantioselective Synthesis
The compound also plays a role in the enantioselective synthesis of piperidines. Calvez, Chiaroni, and Langlois (1998) achieved the synthesis of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, leading to the creation of (2S,3R)-1-benzyl-3-hydroxy-2-phenylpiperidine (Calvez, Chiaroni, & Langlois, 1998).
Antiplasmodial Activities
Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, demonstrating significant activity against Plasmodium falciparum. This research reveals potential therapeutic applications in treating malaria (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Synthesis and Characterization
A novel approach to the synthesis and characterization of this compound involves the introduction of deuterium and tritium, as detailed by Shevchenko, Nagaev, and Myasoedov (2014). This study highlights the preparation of labeled compounds, offering insights into their structural analysis and potential applications in radiolabeling for biological studies (Shevchenko, Nagaev, & Myasoedov, 2014).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) discovered a new benzamide from endophytic Streptomyces YIM67086, showcasing antimicrobial and antioxidant activities. This study underscores the potential of benzamides, including N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, in developing new antimicrobial agents with added antioxidant benefits (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Corrosion Inhibition Studies
Mishra et al. (2018) conducted synthesis, characterization, and corrosion inhibition studies on N-phenyl-benzamide derivatives, demonstrating their efficacy in preventing acidic corrosion of mild steel. This research highlights a novel application area of benzamides in materials science, focusing on their protective properties in corrosive environments (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Propriétés
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-9-8-15(12-16(17)25-10-3-2-7-18(25)26)24-19(27)13-5-4-6-14(11-13)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXHFDDJAQZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)




![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)
![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)

![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)
![2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2918971.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)